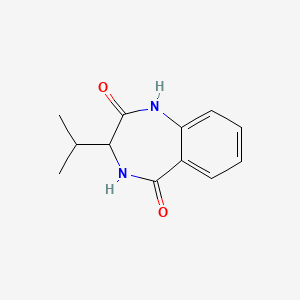

3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Description

3-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS: 24919-51-5) is a 1,4-benzodiazepine-2,5-dione derivative characterized by a seven-membered diazepine ring fused to a benzene ring, with a diketopiperazine core and an isopropyl substituent at the 3-position. This compound is synthesized for pharmaceutical research, particularly in studies targeting HDM2-p53 interactions and GABA receptor modulation . It is commercially available in high purity (≥99%) across industrial, feed, food, and pharmaceutical grades .

Properties

IUPAC Name |

3-propan-2-yl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7(2)10-12(16)13-9-6-4-3-5-8(9)11(15)14-10/h3-7,10H,1-2H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZUQLATAJECJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family, which is known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- Chemical Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 24919-51-5

Benzodiazepines primarily exert their effects through modulation of the GABA_A receptor, enhancing the inhibitory neurotransmission in the central nervous system. The specific interactions of this compound with GABA_A receptors and other targets have been investigated in various studies.

1. Sedative and Anxiolytic Effects

Research indicates that this compound exhibits significant sedative and anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field tests. These effects are attributed to enhanced GABAergic activity.

2. Antidepressant Activity

Recent studies have highlighted the potential antidepressant effects of benzodiazepine derivatives. For instance, derivatives similar to this compound have demonstrated efficacy in reducing depressive symptoms in rodent models by influencing serotonin levels and receptor activity .

3. Anticancer Properties

Some research has explored the anticancer potential of benzodiazepine derivatives. In vitro studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have documented the biological activities of related compounds:

Research Findings

A systematic review of literature reveals that derivatives of benzodiazepines exhibit a wide range of biological activities:

- Cytotoxicity : Some derivatives have shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range.

- Neuroprotective Effects : Certain studies indicate neuroprotective properties through antioxidant mechanisms.

- Antimicrobial Activity : Compounds similar to this compound have been evaluated for antimicrobial activity against bacteria and fungi .

Scientific Research Applications

3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used to treat anxiety, insomnia, and other neurological disorders.

Chemical Properties

- Molecular Formula: Although one source states the chemical formula as C8H6BrFO4S with a molecular weight of 297.1 , this appears to be incorrect. Another source provides the correct formula, which is C12H18N2, with a molecular weight of 190.28 g/mol.

- IUPAC Name: 1-propan-2-yl-2,3,4,5-tetrahydro-1,4-benzodiazepine

- CAS Number: 24919-51-5

Synthesis

The synthesis of 1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the cyclization of precursors. A common method involves reacting ortho-phenylenediamine with a ketone like acetone under acidic conditions, which forms an imine intermediate that cyclizes to form the benzodiazepine ring system.

Potential Applications

- Antiviral Activity: Benzodiazepine derivatives have demonstrated antiviral properties, with some compounds related to tetrahydrobenzodiazepines inhibiting HIV-1 replication at low concentrations without significant cytotoxicity.

- Anticonvulsant Activity: Certain pyrrolidine-2,5-dione derivatives, obtained through cyclocondensations, have shown anticonvulsant activity, blocking sodium channels with higher affinity than phenytoin in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice .

- Anti-inflammatory and Analgesic Activities: Pyrazole derivatives have been reported to possess anti-inflammatory and analgesic activities .

- Antimicrobial Activities: Pyrazole derivatives have demonstrated antibacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .

- Antidepressant Activity: Certain pyrazole derivatives have exhibited antidepressant activity in mice .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Key structural analogs differ in the alkyl/aryl groups at the 3-position, influencing molecular weight, solubility, and bioactivity.

Key Observations :

Pharmacological Activity

- Antiviral Activity : Diketopiperazine analogs (e.g., compound 6 in ) with benzylidene substituents exhibit IC₅₀ values of 28.9 μM against H1N1, suggesting that electron-withdrawing groups enhance antiviral potency .

- HDM2 Antagonism : QSAR models for 1,4-benzodiazepine-2,5-diones indicate that substituents with moderate hydrophobicity (e.g., isopropyl) improve binding to the HDM2 cleft compared to polar groups .

Q & A

Q. What are the standard synthetic routes for 3-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione?

The compound is synthesized via cyclocondensation of 2-aminobenzamido methyl ester precursors using chloroplatinic acid (H2PtCl6) under mild conditions. The C-3 isopropyl group is introduced via L-amino acid methyl ester hydrochlorides (e.g., valine or leucine derivatives), which enhance hydrophobicity and activity . Alternative methods include oxalyl chloride-mediated cyclization of O-alkyl hydroxamates or Ugi multicomponent reactions for combinatorial library synthesis .

Q. What analytical techniques are critical for characterizing this compound?

Q. How is initial biological activity screened in academic settings?

Anti-tubercular activity is assessed via microplate Alamar Blue assay (MABA) against Mycobacterium tuberculosis (Mtb). Minimum inhibitory concentration (MIC) values are compared to first-line drugs (e.g., isoniazid, MIC 0.025–0.05 µg/mL). For neuroactive potential, receptor-binding assays (e.g., GABAA) are conducted .

Advanced Research Questions

Q. How does C-3 substitution (e.g., isopropyl) influence structure-activity relationships (SAR)?

The isopropyl group at C-3 increases hydrophobicity, enhancing membrane permeability and target engagement. Docking studies (AutoDock Vina) show a correlation between C-3 hydrophobicity and binding affinity to Mtb enzymes (e.g., docking score −7.631 kcal/mol for 4c vs. −6.2 kcal/mol for unsubstituted analogs). N-Methylation at C-4, however, disrupts hydrogen bonding, reducing activity .

Q. What computational strategies validate target interactions and selectivity?

Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-enzyme complexes. Quantum mechanical (QM) calculations (e.g., DFT) optimize binding poses, while pharmacophore modeling identifies critical interaction points (e.g., carbonyl groups for H-bonding with Mtb enoyl-ACP reductase) .

Q. How can synthetic challenges (e.g., low cyclization yields) be mitigated?

Low yields in cyclization steps are addressed by:

- Catalyst optimization : H2PtCl6 improves reaction efficiency (70–85% yields) over traditional Lewis acids like InCl3 (50–60%) .

- Solvent selection : Polar aprotic solvents (DMF, THF) enhance intermediate solubility .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h, minimizing side products .

Q. What strategies improve pharmacokinetic properties (e.g., metabolic stability)?

Deuteriation at metabolically vulnerable positions (e.g., benzylic hydrogens) reduces CYP450-mediated degradation, as seen in patented deuterated analogs . Prodrug approaches (e.g., esterification of the lactam carbonyl) enhance oral bioavailability .

Contradictions and Methodological Considerations

- Synthetic routes : While H2PtCl6 offers high yields, fluorous-phase Ugi reactions enable combinatorial diversity but require specialized purification (F-SPE) .

- Biological activity : Proline-derived analogs (e.g., 4f) show superior anti-TB activity (MIC 5.75 µg/mL) compared to tryptophan derivatives (4h, MIC 6.2 µg/mL), contradicting initial SAR assumptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.